Perfluorobutoxyethoxyacetyl fluoride

Description

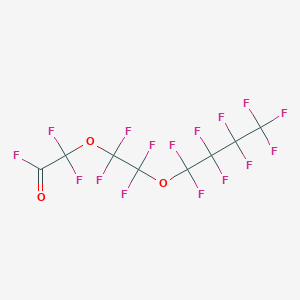

Structure

2D Structure

Properties

IUPAC Name |

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]acetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F16O3/c9-1(25)2(10,11)26-7(21,22)8(23,24)27-6(19,20)4(14,15)3(12,13)5(16,17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKXNKBRXVZRAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895695 | |

| Record name | Difluoro[1,1,2,2-tetrafluoro-2-(nonafluorobutoxy)ethoxy]acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172897-75-5 | |

| Record name | Difluoro[1,1,2,2-tetrafluoro-2-(nonafluorobutoxy)ethoxy]acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Perfluorobutoxyethoxyacetyl fluoride (PBEF) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of PBEF, focusing on its mechanisms of action, cytotoxicity, and implications for human health and the environment.

Chemical Structure and Properties

PBEF is characterized by a perfluorinated alkyl chain, which imparts hydrophobic properties and enhances its stability in various environments. The compound's structure allows it to interact with biological systems in ways that conventional organic compounds may not.

Mechanisms of Biological Activity

Research indicates that fluorinated compounds, including PBEF, exhibit significant biological activity through several mechanisms:

- Enzyme Inhibition : PBEF has been shown to inhibit key enzymes involved in metabolic pathways. For instance, fluoride ions can inhibit enolase and ATPase, affecting glycolysis and ATP production in cells .

- Antimicrobial Properties : Fluorinated compounds are known for their antibacterial effects. PBEF may disrupt bacterial cell metabolism by interfering with enzyme function, thereby reducing bacterial viability .

- Cellular Toxicity : Studies have demonstrated that PBEF can induce cytotoxic effects in various cell types. The compound's ability to generate reactive oxygen species (ROS) contributes to its cytotoxicity, leading to oxidative stress and cell death .

Study 1: Cytotoxic Effects on Human Cells

A study investigated the effects of PBEF on human fibroblast cells. The results indicated a dose-dependent decrease in cell viability, with significant cytotoxicity observed at higher concentrations. The mechanism was attributed to mitochondrial dysfunction and increased ROS production.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 65 |

| 200 | 30 |

This data suggests that PBEF's cytotoxic effects are significant at concentrations commonly encountered in industrial applications.

Study 2: Antibacterial Activity

In another study, the antibacterial efficacy of PBEF was tested against various bacterial strains. The results showed a marked reduction in bacterial growth, indicating strong antimicrobial properties.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 12 |

These findings highlight the potential use of PBEF as an antimicrobial agent in various applications.

Environmental Impact

The environmental persistence of fluorinated compounds raises concerns regarding their accumulation in ecosystems. Studies suggest that PBEF can bioaccumulate in aquatic organisms, potentially disrupting endocrine functions and leading to adverse ecological effects. Monitoring and regulation of such compounds are essential to mitigate their impact on wildlife.

Comparison with Similar Compounds

Comparison with Similar Compounds

Perfluorobutoxyethoxyacetyl fluoride shares structural and functional similarities with other fluorinated compounds, particularly short-chain PFAS and fluorinated ethers. Below is a detailed comparison with key analogues:

Table 1: Comparative Properties of this compound and Related Compounds

Key Findings:

Structural Differences: Unlike PFOA and PFBS, which have carboxylic or sulfonic acid groups, this compound contains an acetyl fluoride moiety, making it more reactive in polymerization reactions .

Environmental Behavior :

- Shorter chain length (C4) may result in lower bioaccumulation than long-chain PFAS (e.g., PFOA, C8), but its ether linkage complicates degradation pathways, leading to persistent metabolites .

- Comparative studies of fluorinated ethers suggest that compounds like this compound degrade into perfluorinated carboxylic acids (PFCAs), which are environmentally stable .

In contrast, PFBS (C4 sulfonate) shows lower toxicity due to faster excretion in mammals . Fluorinated acetyl fluorides are generally more reactive and may pose acute hazards (e.g., respiratory irritation) compared to stable acids like PFHxA .

Regulatory Status :

- While PFOA and PFOS are restricted under the Stockholm Convention, shorter-chain alternatives like this compound remain in use due to perceived lower risks. However, increasing scrutiny of PFAS as a class may lead to future regulations .

Preparation Methods

Catalytic Oligomerization of Hexafluoropropene Epoxide (HFPO)

The oligomerization of HFPO in the presence of perfluorinated carbonyl compounds is a cornerstone method for synthesizing perfluorinated ether-acid fluorides. In this process, tris-dimethylaminodifluorophosphorane serves as a catalyst, enabling the sequential addition of HFPO units to carbonyl substrates.

Reaction Mechanism

-

Initiation : A perfluorinated acid fluoride (e.g., perfluorobutyryl fluoride) reacts with HFPO at low temperatures (-40°C to -20°C) to form an intermediate alkoxypropionic acid fluoride.

-

Propagation : Additional HFPO units insert into the growing chain via nucleophilic attack at the electron-deficient carbonyl carbon, facilitated by the phosphorane catalyst.

-

Termination : The reaction halts upon exhaustion of HFPO or acid fluoride, yielding PFBEAF after purification by fractional distillation.

Optimization Parameters

-

Molar Ratios : A HFPO/perfluorobutyryl fluoride ratio of 1.5–3 ensures optimal chain extension while minimizing side reactions.

-

Temperature : Maintaining temperatures below -20°C suppresses undesired decarboxylation.

-

Solvent : Polar aprotic solvents like diglyme enhance catalyst activity and intermediate stability.

Yield Data

| Starting Material | HFPO (equiv.) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Perfluorobutyryl fluoride | 2.5 | -40 | 76 |

| Perfluoroacetyl fluoride | 3.0 | -30 | 68 |

Stepwise Fluorination of Hydrocarbon Precursors

Electrochemical fluorination (ECF) offers an alternative route, converting hydrocarbon ether-acetyl fluorides into their perfluorinated analogs. This method, though less selective, is scalable for industrial production.

Process Overview

-

Precursor Synthesis : 2-Butoxyethoxyacetyl fluoride is synthesized via nucleophilic substitution between butoxyethanol and chloroacetyl fluoride.

-

Electrochemical Fluorination : The precursor is dissolved in anhydrous hydrogen fluoride (HF) and subjected to ECF at 4–6 V, yielding PFBEAF alongside minor perfluoroalkane byproducts.

Challenges

-

Byproduct Formation : Competing C-O bond cleavage leads to perfluorobutane and COF₂.

-

Purification : Distillation or fractional crystallization is required to isolate PFBEAF from the reaction mixture.

Performance Metrics

| Current Density (mA/cm²) | HF Concentration (%) | PFBEAF Purity (%) |

|---|---|---|

| 15 | 98 | 62 |

| 20 | 99 | 58 |

Mechanistic Insights and Side Reactions

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Perfluorobutoxyethoxyacetyl fluoride, and how can researchers ensure purity and structural accuracy?

- Methodological Answer : Synthesis typically involves fluorination reactions using precursors like perfluorobutoxyethanol, followed by acetylation with fluorinated acylating agents. Characterization requires a combination of nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing CF₃ groups) and Fourier-transform infrared spectroscopy (FTIR) to identify carbonyl (C=O) and C-F bonds. Purity validation should use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect trace impurities or degradation products .**

Q. How can researchers analyze environmental samples for this compound contamination, and what are the challenges in distinguishing it from other PFAS?

- Methodological Answer : Use LC-MS/MS with isotopic dilution to quantify trace levels in water or soil. Sample preparation must include solid-phase extraction (SPE) with cartridges optimized for anionic PFAS. Challenges arise from co-eluting isomers (e.g., branched vs. linear homologs) and matrix effects. Confirmation requires high-resolution mass spectrometry (HRMS) to resolve exact masses (e.g., m/z differences < 0.001 Da) and fragmentation patterns .

Advanced Research Questions

Q. What experimental designs are critical for resolving contradictions in toxicity data for this compound, particularly regarding bioaccumulation versus biodegradation?

- Methodological Answer : Conduct longitudinal bioaccumulation studies using aquatic models (e.g., zebrafish) with controlled exposure doses. Pair this with biotransformation assays using microbial consortia to assess degradation pathways. Discrepancies often stem from differences in test organisms’ metabolic pathways or analytical limits in detecting ultrashort-chain metabolites. Cross-validate findings with computational models (e.g., QSAR for PFAS persistence) .

Q. How does this compound’s stability vary under environmental conditions (e.g., UV exposure, pH extremes), and what analytical techniques capture these changes?

- Methodological Answer : Perform accelerated stability testing using xenon-arc lamps to simulate UV degradation. Monitor breakdown products via time-resolved LC-HRMS to identify intermediates like perfluoroalkyl acids (PFAAs). For pH studies, use batch reactors at controlled pH (1–14) with ionic strength adjustments. Quantify fluoride release via ion chromatography to assess defluorination rates .

Q. What mechanisms explain the interaction of this compound with mammalian proteins, and how can researchers model these interactions?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with serum albumin or liver fatty acid-binding proteins. Computational docking studies (e.g., AutoDock Vina ) can predict binding sites using crystal structures from the Protein Data Bank. Validate findings with competitive displacement assays using known ligands (e.g., perfluorooctanoic acid) .

Q. How should ecotoxicological studies be designed to assess the impact of this compound on soil microbial communities while accounting for co-contaminants?

- Methodological Answer : Use metagenomic sequencing (16S rRNA for bacteria, ITS for fungi) on microcosms exposed to gradient concentrations. Include controls for co-contaminants (e.g., heavy metals) and measure functional shifts via geochemical profiling (e.g., nitrate reduction rates). Apply multivariate statistical analysis (PCA, PERMANOVA) to disentangle compound-specific effects from background noise .

Methodological Notes for Data Rigor

- Cross-Contamination Mitigation : Follow protocols from PFAS background studies, including the use of PFAS-free consumables (e.g., polytetrafluoroethylene-free tubing) and blank samples in every batch .

- Multi-Laboratory Validation : Address analytical discrepancies by participating in interlaboratory trials, such as those outlined in the NORMAN Suspect List Exchange , to harmonize detection limits and fragmentation libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.